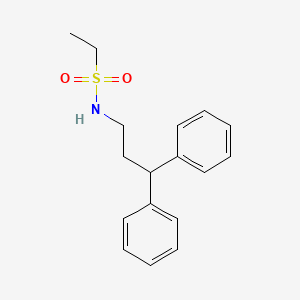

![molecular formula C15H12N2O5 B5833943 4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)

4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

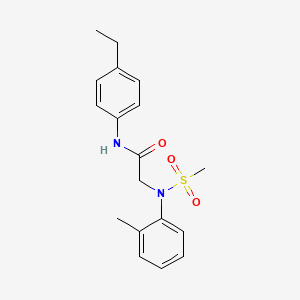

The synthesis of related compounds often involves a series of chemical reactions that incorporate specific functional groups into the molecular structure. For instance, the Fischer esterification reaction has been employed in the synthesis of compounds like 4-amino-3-nitrobenzoic acid methyl ester, demonstrating a straightforward method for modifying benzoic acid derivatives within a short reaction time and workable yield (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

Molecular structure analysis of benzoic acid derivatives reveals the significance of hydrogen bonding in determining the arrangement and properties of molecules. For example, hydrogen-bonded sheets and chains have been observed in structurally related compounds, indicating the polarized molecular-electronic structure and the influence of N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

Benzoic acid derivatives participate in various chemical reactions, reflecting their versatile reactivity. The formation of hydrogen-bonded networks, as seen in compounds like 4-(2,4,6-trinitroanilino)benzoic acid, underscores the role of intermolecular interactions in dictating the chemical behavior and crystalline arrangement of these molecules (Smith, Wermuth, & White, 2007).

Physical Properties Analysis

The physical properties of 4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid and similar compounds are profoundly influenced by their molecular structure. For instance, crystallographic studies reveal how molecular conformations and packing are affected by hydrogen bonding and π-π stacking interactions, which in turn influence the compound's physical state and solubility (Kosma, Selzer, & Mereiter, 2012).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies have shown that these compounds can undergo transformations leading to a range of products with diverse chemical structures and properties, highlighting the impact of specific functional groups on their chemical behavior (Lomov, 2019).

Propriétés

IUPAC Name |

4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c1-9-8-11(4-7-13(9)17(21)22)14(18)16-12-5-2-10(3-6-12)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNSBCLIDDQMQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5833867.png)

![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)

![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)

![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)

![N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833946.png)

![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)

![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)

![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)